Structural Uniqueness of the 3-Hydroxyoxolan-3-yl Methyl Substituent Within the Benzothiazole-6-Carboxamide Series
The 3-hydroxyoxolan-3-yl methyl group introduces a combination of hydrogen-bond donor (–OH), hydrogen-bond acceptor (ether oxygen), and a sterically constrained cyclic ether that is absent in all publicly disclosed benzothiazole-6-carboxamide pharmacological probes. A substructure search across ChEMBL and PubChem (accessed April 2026) identified no other benzothiazole-6-carboxamide bearing this exact substituent with reported bioactivity data. This structural feature differentiates the compound from common comparators such as N-cyclobutyl-, N-benzyl-, N-phenyl-, or N-(2-chloro-6-methylphenyl)-benzothiazole-6-carboxamides, which populate the patent and primary literature [1]. However, the absence of matched-pair assay data precludes quantification of the pharmacological impact of this structural difference.
| Evidence Dimension | Substituent chemical diversity (presence of 3-hydroxyoxolan-3-yl methyl group vs. reported analogs) |
|---|---|
| Target Compound Data | Present: 3-hydroxyoxolan-3-yl methyl substituent (molecular formula C13H14N2O3S, MW 278.33) |
| Comparator Or Baseline | Common benzothiazole-6-carboxamide substituents: cyclobutyl, benzyl, phenyl, 2-chloro-6-methylphenyl, pyridinyl. None contain the 3-hydroxyoxolan-3-yl methyl motif. |
| Quantified Difference | Qualitative only – no matched molecular pair analysis or ΔpIC50 data available. |
| Conditions | Substructure database mining (ChEMBL, PubChem) vs. literature-reported benzothiazole-6-carboxamide analogs. |
Why This Matters
For procurement decisions, this unique substituent may confer distinct physicochemical properties (e.g., logD, solubility, hydrogen-bonding capacity) compared to commercially available analogs, but without experimental data, the direction and magnitude of any pharmacological differentiation remain unknown.
- [1] ChEMBL Database, EMBL-EBI. Substructure search for benzothiazole-6-carboxamide scaffold, accessed April 2026. (Database query confirming absence of 3-hydroxyoxolan-3-yl methyl substituted analogs with bioactivity data.) View Source
